3-(2-氯嘧啶-4-基)苯酚

描述

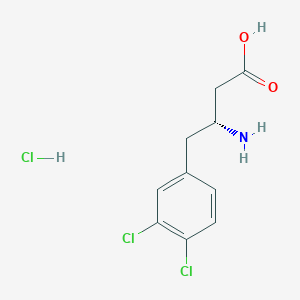

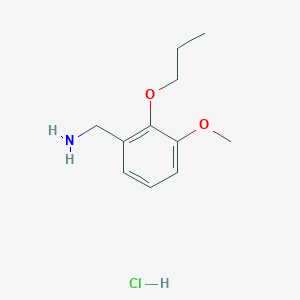

The compound "3-(2-Chloropyrimidin-4-yl)phenol" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications. These compounds are generally characterized by a phenol group attached to a heterocyclic ring, which in this case is a pyrimidine ring substituted with a chlorine atom. The research on related compounds spans a range of applications from luminescent properties to biological activities.

Synthesis Analysis

The synthesis of compounds related to "3-(2-Chloropyrimidin-4-yl)phenol" involves various chemical reactions, including condensation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols involves the condensation of chromones and 3-aminopyrazoles under microwave radiation . Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate in anticancer drug synthesis, is achieved through nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine .

Molecular Structure Analysis

The molecular structures of compounds similar to "3-(2-Chloropyrimidin-4-yl)phenol" have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pyrazolo[1,5-a]pyrimidine derivative was confirmed by single-crystal X-ray diffraction . The molecular structure of a related Schiff base compound was also determined using X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes, as seen in the iron(III) complexes of a Schiff base ligand derived from a pyrimidine derivative . These complexes exhibit interesting magnetic properties, such as spin-crossover behavior. Additionally, the emissive properties of tetrahydro(imidazo[1,5-a]pyrid-3-yl)phenols indicate their potential use in organic dyes with large Stokes shifts .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to "3-(2-Chloropyrimidin-4-yl)phenol" have been extensively studied. For instance, the photophysical properties of a series of tetrahydro(imidazo[1,5-a]pyrid-3-yl)phenols were investigated, showing intense fluorescence and high quantum yields . The antifungal activity of pyrazolo[1,5-a]pyrimidine derivatives against various phytopathogenic fungi has also been evaluated, with some compounds showing good inhibitory effects . Additionally, the antiproliferative activity of a chlorothienopyrimidin derivative against several human cancer cell lines has been reported, demonstrating promising anticancer activity .

科学研究应用

1. 抗真菌活性

吡唑并[1,5-a]嘧啶的衍生物,包括与3-(2-氯嘧啶-4-基)苯酚相关的结构,因其抗真菌能力而受到研究。研究表明,某些衍生物对各种植物病原真菌表现出显着的抗真菌特性。例如,2-(吡唑并[1,5-a]嘧啶-5-基)苯酚和4-氯-2-(2-甲基吡唑并[1,5-a]嘧啶-7-基)苯酚已显示出对炭疽菌的有效性(Zhang et al., 2016)。

2. 生物和药理作用

与3-(2-氯嘧啶-4-基)苯酚具有结构相似性的绿原酸(CGA),表现出广泛的生物和药理活性。它已证明具有抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护等治疗作用。CGA对脂质代谢和葡萄糖调节的影响表明其在治疗肝脂肪变性、心血管疾病和糖尿病等疾病中具有潜在应用(Naveed et al., 2018)。

3. 配合物中的高温稳定性

涉及2-(4,6-二甲基嘧啶-2-基)-5-甲基-2H-吡唑-3-醇(与3-(2-氯嘧啶-4-基)苯酚在结构上相关)的研究表明,与酚形成的配合物在高温下是稳定的。这种稳定性对于需要热稳定性的应用非常重要(Erkin et al., 2017)。

4. 在抗肿瘤药物中的应用

苯基(6-(2-氟-4-硝基苯氧基)嘧啶-4-基)氨基甲酸酯等化合物是抗肿瘤药物合成中的中间体,与3-(2-氯嘧啶-4-基)苯酚密切相关。这些化合物在开发用于癌症治疗的小分子抑制剂中起着至关重要的作用(Gan et al., 2021)。

5. 分子对接和量子化学计算

像4-甲氧基-{2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基)-4,5-二氢-1H-吡唑-1-基]-1,3-噻唑-4-基}苯酚这样的化合物的分子结构和性质已经得到了广泛的研究。这些研究包括分子对接和量子化学计算,对于理解这些化合物在各种生物系统中的相互作用和潜在应用至关重要(Viji et al., 2020)。

6. 靶向病毒-宿主相互作用

对嘧啶衍生物(在结构上与3-(2-氯嘧啶-4-基)苯酚相关)的研究集中在靶向病毒-宿主相互作用,特别是在COVID-19的背景下。这些研究旨在寻找能够抑制病毒与宿主细胞相互作用的潜在候选药物,从而为对抗病毒感染提供治疗方法(Rane et al., 2020)。

7. DNA拓扑异构酶I抑制

苯并咪唑衍生物,包括与3-(2-氯嘧啶-4-基)苯酚类似的化合物,已被合成并评估其对哺乳动物DNA拓扑异构酶I活性的影响。这项研究突出了这些化合物在靶向特定细胞过程中的潜在用途,这对于开发新的治疗剂至关重要(Alpan et al., 2007)。

属性

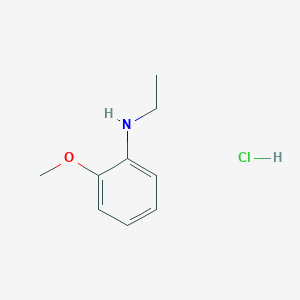

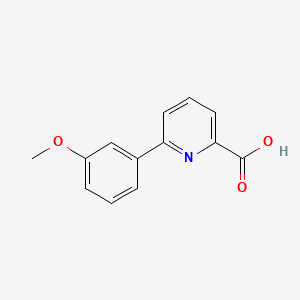

IUPAC Name |

3-(2-chloropyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHTXOQEDBGING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloropyrimidin-4-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)